N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a bisamide compound characterized by two distinct aromatic moieties: a 4-fluorophenylmethyl group and a 4-phenyloxan-4-ylmethyl group linked via an ethanediamide bridge. The 4-phenyloxan-4-yl group refers to a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, introducing steric bulk and conformational rigidity.
The compound’s molecular weight is approximately 408.45 g/mol (calculated based on its formula: C₂₃H₂₅FN₂O₃).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBNBAFZKYRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound features a fluorophenyl group and a phenyloxan moiety, which are believed to enhance its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, potentially influencing pathways involved in pain signaling and inflammation.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could interact with receptors that mediate pain perception, leading to analgesic effects.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects: Initial studies suggest significant anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
- Analgesic Properties: The compound may exhibit analgesic effects, warranting further investigation into its potential as a pain management agent.
Data Table: Summary of Biological Activities
Case Studies
-
In Vitro Studies:
- A study conducted on cultured human cells demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
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Animal Models:
- In animal models of pain, administration of this compound resulted in a marked decrease in pain responses compared to control groups, suggesting effective analgesic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bisamide derivatives with structural analogs differing in aromatic substituents, linker groups, or ring systems. Below is a detailed comparison with key analogs from literature:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound and para-fluorofentanyl enhances metabolic stability compared to electron-donating groups (e.g., methoxy in 4-methoxybutyrylfentanyl ).
Structural Rigidity :
- The tetrahydropyran (oxane) ring in the target compound imposes conformational constraints, which may enhance selectivity for specific biological targets compared to flexible analogs like Compound 44 .
Pharmacological Relevance: While para-fluorofentanyl and 4-methoxybutyrylfentanyl are opioid receptor ligands , the target compound’s bisamide scaffold suggests divergent mechanisms, possibly targeting enzymes (e.g., proteases) or non-opioid receptors.
Synthetic Challenges :
- The oxane ring introduces synthetic complexity compared to linear analogs (e.g., Compound 44 ), requiring specialized cyclization strategies.
Research Findings and Data
Physicochemical Properties
- Solubility : Predicted low aqueous solubility due to high lipophilicity (LogP ~3.5).
- Thermal Stability : Melting point estimated >200°C based on analogs with similar aromatic/amide content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
